ジンチャオ毒素-III

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

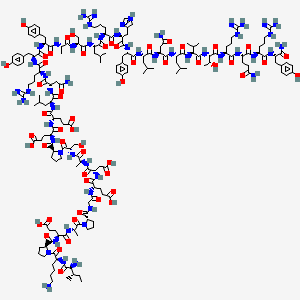

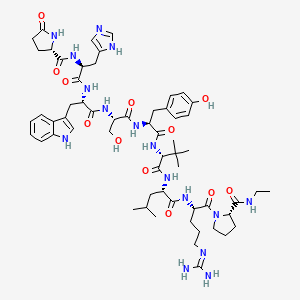

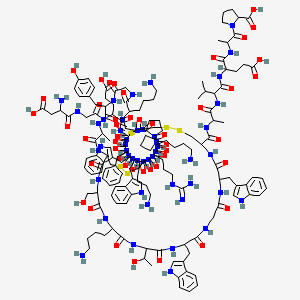

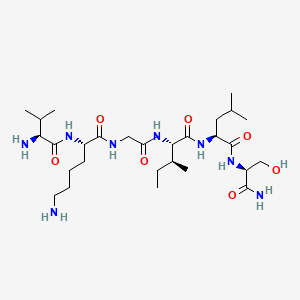

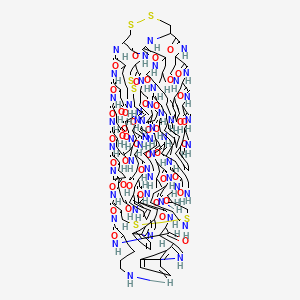

Jingzhaotoxin-III is a cardiotoxin originally isolated from the venom of the Chinese tarantula, Chilobrachys jingzhao. It is a 36-residue peptide that includes six cysteine residues forming three pairs of disulfide linkages in a pattern of I–IV, II–V, and III–VI . This toxin is known for its specific inhibitory effects on the human voltage-gated potassium channel subtype hKv2.1 and sodium channel subtype hNav1.5, which are mainly expressed in cardiac myocytes .

科学的研究の応用

Jingzhaotoxin-III has several scientific research applications due to its specific inhibitory effects on voltage-gated ion channels

作用機序

Target of Action

Jingzhaotoxin-III (JZTX-III) is a potent and selective blocker of Nav1.5 channels . Nav1.5 channels are voltage-gated sodium channels (VGSCs) predominantly expressed in cardiac myocytes . It achieves this by anchoring the DII-S4 voltage sensor and attaching to the DII S3-S4 loop, classifying it within the receptor site 4 toxin family .

Mode of Action

JZTX-III interacts with its targets by binding to the Nav1.5 S3-S4 linker of domain II . This binding inhibits sodium channel activation, causing a depolarizing shift in the channel activation threshold . At elevated concentrations, JZTX-III exhibits a dual functionality.

Biochemical Pathways

JZTX-III affects the biochemical pathways associated with the generation and propagation of action potentials in excitable cells . By inhibiting Nav1.5 channels, JZTX-III disrupts the normal flow of sodium ions, which can alter the electrical activity of the cell. This can have downstream effects on various cellular processes, including muscle contraction and signal transmission.

Result of Action

The primary result of JZTX-III’s action is the inhibition of Nav1.5 channels, leading to altered electrical activity in cardiac myocytes . This can affect the heart’s rhythm and contractility.

生化学分析

Biochemical Properties

JZTX-III selectively inhibits the activation of the voltage-dependent sodium channel Nav1.5 in heart or cancer cells with an IC50 value close to 348 nM . It shows no effect on other sodium channel isoforms . Therefore, JZTX-III can be considered as an important research tool to discriminate between sodium channel subtypes .

Cellular Effects

In cellular studies, JZTX-III showed no effects on voltage-gated sodium channels (VGSCs) or calcium channels in dorsal root ganglion neurons . It significantly inhibited tetrodotoxin-resistant VGSCs with an IC50 value of 0.38 M in rat cardiac myocytes . This indicates that JZTX-III can influence cell function by modulating the activity of specific ion channels.

Molecular Mechanism

JZTX-III achieves its effects by anchoring the DII-S4 voltage sensor and attaching to the DII S3-S4 loop, classifying it within the receptor site 4 toxin family . At elevated concentrations (1 or 5 μM), JZTX-III exhibits a dual functionality. It not only impedes channel activation but also decelerates the swift inactivation process of Nav1.5 . A significant discovery from the study is the pivotal role of the positively charged residue at position 800 (R800) in mediating the interaction between Nav1.5 and JZTX-III .

準備方法

Synthetic Routes and Reaction Conditions: The most direct way to obtain Jingzhaotoxin-III is by extraction from the native venom of the tarantula Chilobrachys jingzhao. the amount obtained is often insufficient to meet research and clinical demands. Therefore, an efficient expression system is required to provide a larger quantity of Jingzhaotoxin-III . One such method involves the use of a galactose auto-induction system to assist the Escherichia coli strain SHuffle T7 Express to express recombinant Jingzhaotoxin-III, followed by in situ purification on a Ni-nitrilotriacetic acid column . Under optimal expression conditions, the product of the purified bioactive recombinant Jingzhaotoxin-III reached 12.1 mg/L .

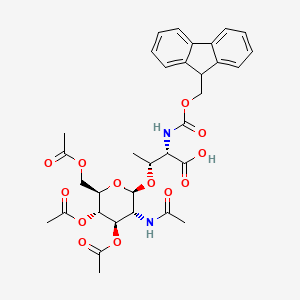

Industrial Production Methods: Industrial production of Jingzhaotoxin-III can be achieved through recombinant DNA technology. The recombinant vector pWS-SUMO-Jingzhaotoxin-III is transformed into the selected Escherichia coli SHuffle strain. The expression is induced using isopropyl β-D-thiogalactoside, and the protein is purified using immobilized metal affinity chromatography .

化学反応の分析

Types of Reactions: Jingzhaotoxin-III undergoes various chemical reactions, including oxidation and reduction. The formation of disulfide bridges is a crucial aspect of its structure, involving the oxidation of cysteine residues to form disulfide bonds .

Common Reagents and Conditions:

Oxidation: The formation of disulfide bridges involves the oxidation of cysteine residues. Common reagents include oxidizing agents such as hydrogen peroxide or iodine.

Major Products: The major products formed from these reactions are the oxidized or reduced forms of Jingzhaotoxin-III, depending on the reaction conditions and reagents used .

類似化合物との比較

Huwentoxin-IV: Another spider toxin that targets voltage-gated sodium channels but has a different mechanism of action.

ProTx-II: A tarantula toxin that inhibits voltage-gated sodium channels by binding to the S3-S4 linker of domain II.

GsMTx-4: A peptide toxin from the tarantula Grammostola spatulata that inhibits mechanosensitive ion channels.

Uniqueness: Jingzhaotoxin-III is unique due to its high selectivity for the cardiac sodium channel subtype Nav1.5, making it a valuable tool for discriminating cardiac voltage-gated sodium channel subtypes . Unlike other spider toxins, Jingzhaotoxin-III does not affect neuronal sodium channel subtypes, highlighting its specificity and potential therapeutic applications .

特性

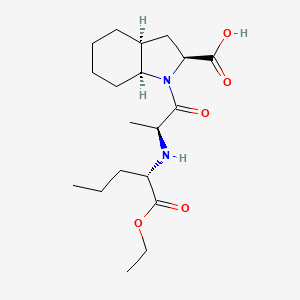

IUPAC Name |

1-[2-[[4-carboxy-2-[[3-methyl-2-[2-[[13,48,66,92-tetrakis(4-aminobutyl)-74-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]acetyl]amino]-4-carboxybutanoyl]amino]-83-benzyl-7-(3-carbamimidamidopropyl)-45-(1-hydroxyethyl)-51-(hydroxymethyl)-60-[(4-hydroxyphenyl)methyl]-36,42,86,89-tetrakis(1H-indol-3-ylmethyl)-57-methyl-a,2,5,8,11,14,20,26,35,38,41,44,47,50,53,56,59,62,65,68,75,78,81,84,87,90,93-heptacosaoxo-30,31,71,72,96,97-hexathia-3,6,9,12,15,21,27,34,37,40,43,46,49,52,55,58,61,64,67,76,79,82,85,88,91,94,99-heptacosazapentacyclo[52.40.4.228,69.015,19.021,25]hectane-33-carbonyl]amino]propanoylamino]butanoyl]amino]butanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C174H241N47O46S6/c1-89(2)143(168(261)206-115(53-55-141(234)235)153(246)196-92(5)170(263)221-63-29-47-132(221)173(266)267)217-146(239)91(4)195-163(256)126-85-270-273-88-129-166(259)215-128-87-272-269-83-124(213-155(248)114(52-54-140(232)233)198-135(227)77-188-147(240)105(179)70-142(236)237)151(244)189-75-133(225)187-76-134(226)201-118(64-94-30-8-7-9-31-94)158(251)207-122(69-99-74-186-109-39-17-13-35-104(99)109)161(254)208-121(68-98-73-185-108-38-16-12-34-103(98)108)160(253)204-112(41-19-23-57-176)154(247)212-125(152(245)193-78-136(228)197-110(44-26-60-182-174(180)181)148(241)190-79-137(229)199-116(43-21-25-59-178)171(264)220-62-28-46-131(220)172(265)219-61-27-45-130(219)167(260)216-129)84-268-271-86-127(211-145(238)90(3)194-157(250)117(65-95-48-50-100(224)51-49-95)200-138(230)80-191-149(242)111(203-164(128)257)40-18-22-56-175)165(258)210-123(82-222)162(255)205-113(42-20-24-58-177)156(249)218-144(93(6)223)169(262)209-119(66-96-71-183-106-36-14-10-32-101(96)106)150(243)192-81-139(231)202-120(159(252)214-126)67-97-72-184-107-37-15-11-33-102(97)107/h7-17,30-39,48-51,71-74,89-93,105,110-132,143-144,183-186,222-224H,18-29,40-47,52-70,75-88,175-179H2,1-6H3,(H,187,225)(H,188,240)(H,189,244)(H,190,241)(H,191,242)(H,192,243)(H,193,245)(H,194,250)(H,195,256)(H,196,246)(H,197,228)(H,198,227)(H,199,229)(H,200,230)(H,201,226)(H,202,231)(H,203,257)(H,204,253)(H,205,255)(H,206,261)(H,207,251)(H,208,254)(H,209,262)(H,210,258)(H,211,238)(H,212,247)(H,213,248)(H,214,252)(H,215,259)(H,216,260)(H,217,239)(H,218,249)(H,232,233)(H,234,235)(H,236,237)(H,266,267)(H4,180,181,182) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKELXNUZHJLTAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CSSCC3C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCCN)C(C)O)CC6=CNC7=CC=CC=C76)CC8=CNC9=CC=CC=C98)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)O)C(=O)NC(CSSCC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC2=CNC3=CC=CC=C32)CC2=CNC3=CC=CC=C32)CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC1=CC=C(C=C1)O)CCCCN)CCCCN)CCCNC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C174H241N47O46S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3919 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: JZTX-III primarily targets voltage-gated sodium (Nav) and potassium (Kv) channels. It exhibits high selectivity for the cardiac sodium channel subtype Nav1.5 and the potassium channel subtype Kv2.1 over other subtypes. JZTX-III binds to the voltage-sensing domains of these channels, specifically the DIIS3-S4 linker in Nav1.5 and a similar region within the voltage-sensor paddle of Kv2.1 . This binding inhibits channel activation by trapping the voltage sensor in a closed state, thereby reducing ion flow through the channels. In cardiac myocytes, this inhibition of Nav1.5 leads to a decrease in sodium current, affecting the action potential upstroke and potentially impacting cardiac rhythm .

A: Research indicates that both acidic residues and a hydrophobic patch on JZTX-III are crucial for its interaction with ion channels , . Specifically, Asp1 and Glu3, along with a cluster of four tryptophan residues (Trp8, Trp9, Trp28, and Trp30), play a significant role in binding to Nav1.5. Alanine scanning mutagenesis studies have pinpointed additional residues involved in JZTX-III's interaction with both Nav1.5 and Kv2.1, highlighting the importance of specific residues for its activity and selectivity. For instance, the presence of Arg800 in Nav1.5, absent in other Nav subtypes, contributes to JZTX-III's selectivity for the cardiac channel . These findings suggest that even minor structural modifications can significantly influence JZTX-III's pharmacological profile.

A: Although specific details are limited within the provided abstracts, computational studies, including molecular dynamics simulations, have been conducted on JZTX-III to investigate its interaction with lipid membranes , . Further computational approaches, including docking simulations and molecular dynamics studies, have likely been used to understand its binding mode with Nav1.5 and Kv2.1, as suggested by the identification of key interacting residues , . QSAR models, correlating JZTX-III's structure with its activity, could be developed based on experimental data from mutagenesis studies and would provide further insights into the structural determinants of its potency and selectivity.

A: JZTX-III has demonstrated efficacy in various in vitro systems. For instance, in rat cardiac myocytes, JZTX-III effectively inhibited tetrodotoxin-resistant voltage-gated sodium channels (predominantly Nav1.5) with an IC50 value of 0.38 μM . It also inhibited Kv2.1 currents in mouse cortical neurons with an IC50 of 0.71 μM . While the provided abstracts don't detail specific animal models, JZTX-III's selective action on Nav1.5 makes it a potentially valuable tool for studying cardiac function. Additionally, its ability to modulate Kv2.1 activity could be explored in models of neurological disorders where this channel plays a significant role.

A: The discovery and initial characterization of JZTX-III from the venom of the Chinese tarantula Chilobrachys jingzhao mark significant milestones in its research history . Subsequent research efforts have focused on understanding its mechanism of action, structure-activity relationships, and potential as a pharmacological tool. The development of an efficient recombinant expression system for JZTX-III represents another notable advancement, paving the way for more extensive research and potential therapeutic exploration . Further milestones are likely to emerge as research continues to unravel the therapeutic potential of this unique peptide toxin.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Arg8]Vasopressin TFA](/img/structure/B612326.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide](/img/structure/B612347.png)